molecular formula C16H12N4OS B12582340 6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one CAS No. 646510-92-1

6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one

Cat. No.: B12582340
CAS No.: 646510-92-1
M. Wt: 308.4 g/mol
InChI Key: NEZNGOVMNCWCCH-UHFFFAOYSA-N
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Description

6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purinone core with a naphthalen-2-ylmethylsulfanyl substituent, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the naphthalen-2-ylmethylsulfanyl group and the purinone core.

    Coupling Reaction: The naphthalen-2-ylmethylsulfanyl group is then coupled with the purinone core under specific reaction conditions, often involving a base and a suitable solvent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The naphthalen-2-ylmethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(Phenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one
  • 6-{[(Benzyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one

Uniqueness

6-{[(Naphthalen-2-yl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one is unique due to its naphthalen-2-ylmethylsulfanyl substituent, which imparts distinct chemical and biological properties

Properties

CAS No.

646510-92-1

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

6-(naphthalen-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one

InChI

InChI=1S/C16H12N4OS/c21-16-19-14-13(17-9-18-14)15(20-16)22-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7,9H,8H2,(H2,17,18,19,20,21)

InChI Key

NEZNGOVMNCWCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSC3=NC(=O)NC4=C3NC=N4

Origin of Product

United States

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